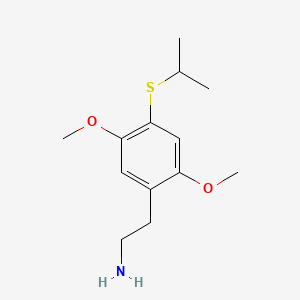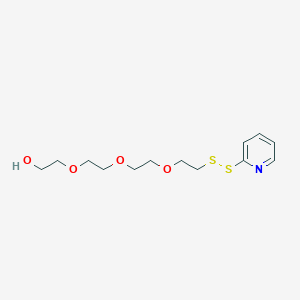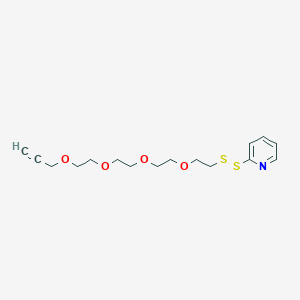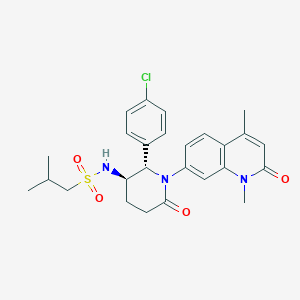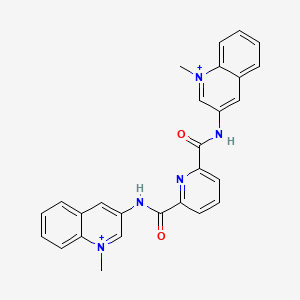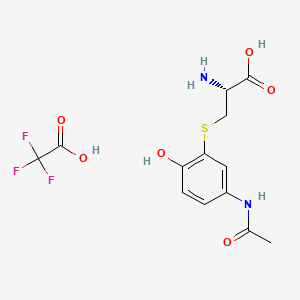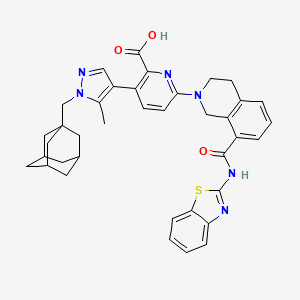
A-1331852
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A-1331852 is a first-in-class, potent, and orally bioavailable inhibitor of BCL-XL, a member of the BCL-2 family of proteins. This compound selectively induces apoptosis in BCL-XL-dependent tumor cells, making it a critical tool in cancer research and drug discovery .
Wissenschaftliche Forschungsanwendungen
A-1331852 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es dient als Werkzeugmolekül zur Erforschung der Biologie der BCL-2-Proteinfamilie.
Biologie: Es wird verwendet, um Apoptosemechanismen in BCL-XL-abhängigen Zellen zu untersuchen.
Medizin: this compound wird auf sein Potenzial in der Krebstherapie untersucht, insbesondere bei der gezielten Ansteuerung von BCL-XL-abhängigen Tumoren.
Industrie: Es stellt einen attraktiven Einstieg in Medikamentenentwicklungsprogramme dar, die sich auf die Entwicklung neuer Krebstherapien konzentrieren .
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch selektive Hemmung von BCL-XL, einem Protein, das Apoptose in Krebszellen verhindert. Durch Blockierung der Interaktion zwischen BCL-XL und pro-apoptotischen Proteinen induziert this compound Apoptose in BCL-XL-abhängigen Tumorzellen. Dieser Mechanismus beinhaltet die Störung von BCL-XL–BIM-Komplexen und die Aktivierung nachgeschalteter apoptotischer Pfade .
Wirkmechanismus
Target of Action
A-1331852 is a first-in-class orally active inhibitor that selectively and potently induces apoptosis in tumor cells that are dependent on BCL-XL . BCL-XL is a member of the BCL-2 family of proteins, which are key negative regulators of the intrinsic apoptosis pathway .
Mode of Action
This compound selectively disrupts BCL-XL–BIM complexes, leading to the induction of apoptosis in BCL-XL-dependent tumor cells . This interaction results in changes at the molecular level, triggering cell death in cancer cells that rely on BCL-XL for survival .
Biochemical Pathways
The action of this compound affects the intrinsic apoptotic pathway. This pathway is a general mechanism by which cells commit suicide in response to diverse stresses . In a healthy cell, BAX/BAK proteins reside in an ‘inactivated’ state, either in the cytosol or bound to pro-survival proteins on the mitochondria . Following a death stimulus, apoptosis is initiated by transcriptional or post-translational up-regulation of the BH3-only proteins .
Pharmacokinetics
The pharmacokinetics of this compound upon intravenous dosing in rats are characterized by a 4-hour half-life, low total plasma clearance, and low volume of distribution . The oral exposure of this compound in rats following a 5 mg/kg dose provided excellent coverage of the cellular EC50 despite modest bioavailability .
Result of Action
The result of this compound’s action is the induction of apoptosis in BCL-XL-dependent tumor cells . This leads to the death of these cells, thereby inhibiting tumor growth. This compound has demonstrated antitumor efficacy in preclinical models of both solid and hematological cancers .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
A-1331852 selectively disrupts BCL-XL–BIM complexes and induces the hallmarks of apoptosis in BCL-XL–dependent tumor cells . It does not affect MEF cells lacking BAK or BAX . The Ki value of this compound is less than 10 pM, indicating its high affinity for BCL-XL .
Cellular Effects
This compound selectively and potently induces apoptosis in BCL-XL-dependent tumor cells . It has been used as a critical tool molecule for further exploring BCL-2 family protein biology .
Molecular Mechanism
This compound exerts its effects at the molecular level by selectively disrupting BCL-XL–BIM complexes . This disruption leads to the induction of apoptosis in BCL-XL-dependent tumor cells .
Vorbereitungsmethoden
A-1331852 was developed through structure-based drug design by re-engineering a previously reported BCL-XL inhibitor, A-1155463. The synthetic route and reaction conditions for this compound involve multiple steps, including the formation of key intermediates and final coupling reactions under specific conditions to achieve the desired product .
Analyse Chemischer Reaktionen
A-1331852 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann die funktionellen Gruppen der Verbindung verändern, was möglicherweise ihre biologische Aktivität verändert.
Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu verändern.
Substitution: Substitutionsreaktionen, insbesondere nukleophile Substitutionen, können verwendet werden, um verschiedene Substituenten in das Molekül einzuführen. Gängige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Natriumazid.
Vergleich Mit ähnlichen Verbindungen
A-1331852 ist im Vergleich zu anderen BCL-XL-Inhibitoren durch seine hohe Potenz und orale Bioverfügbarkeit einzigartig. Zu ähnlichen Verbindungen gehören:
Navitoclax (ABT-263): Ein oral bioverfügbarer BCL-2- und BCL-XL-Inhibitor, der eine Antitumoraktivität gezeigt hat, aber auch Thrombozytopenie induziert.
Venetoclax (ABT-199): Ein BCL-2-selektiver Inhibitor, der die Wirksamkeit in hämatologischen Tumormodellen beibehält und gleichzeitig die Thrombozyten schont.
A-1155463: Der Vorläufer von this compound, der neu entwickelt wurde, um seine pharmakologischen Eigenschaften zu verbessern. Die einzigartigen Designelemente von this compound und die selektive Hemmung von BCL-XL machen es zu einem wertvollen Werkzeug in der Krebsforschung und Medikamentenentwicklung
Eigenschaften
IUPAC Name |
3-[1-(1-adamantylmethyl)-5-methylpyrazol-4-yl]-6-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H38N6O3S/c1-22-29(19-39-44(22)21-38-16-23-13-24(17-38)15-25(14-23)18-38)27-9-10-33(41-34(27)36(46)47)43-12-11-26-5-4-6-28(30(26)20-43)35(45)42-37-40-31-7-2-3-8-32(31)48-37/h2-10,19,23-25H,11-18,20-21H2,1H3,(H,46,47)(H,40,42,45) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQQONWEDCOTBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CC23CC4CC(C2)CC(C4)C3)C5=C(N=C(C=C5)N6CCC7=C(C6)C(=CC=C7)C(=O)NC8=NC9=CC=CC=C9S8)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H38N6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
